molecular formula C26H35Br2F9N4O8 B608035 Ianthelliformisamine A TFA CAS No. 1643593-28-5

Ianthelliformisamine A TFA

Cat. No. B608035
M. Wt: 862.38
InChI Key: LNQLIDBROYRNLG-ZMVRRDJGSA-N
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Description

Ianthelliformisamine A TFA is a novel class of bromotyrosine-derived antibacterial agents . It was isolated from the marine sponge Suberea ianthelliformis . It is known to be an antibiotic enhancer against resistant Gram-negative bacteria .


Synthesis Analysis

Ianthelliformisamine A–C were synthesized by the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine followed by Boc-deprotection with TFA . A library of their analogues was synthesized by employing 3-phenylacrylic acid derivatives and Boc-protected polyamine chains .


Molecular Structure Analysis

The chemical formula of Ianthelliformisamine A TFA is C26H35Br2F9N4O8 . It is a bromotyrosine-derived compound .


Chemical Reactions Analysis

The synthesis of Ianthelliformisamine A–C involves the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine . This is followed by Boc-deprotection with TFA .


Physical And Chemical Properties Analysis

The exact mass of Ianthelliformisamine A TFA is not available . Its molecular weight is 862.380 . The elemental analysis shows that it contains C (36.21%), H (4.09%), Br (18.53%), F (19.83%), N (6.50%), and O (14.84%) .

Scientific Research Applications

Antibacterial Properties

Ianthelliformisamines, including Ianthelliformisamine A TFA, are a novel class of bromotyrosine-derived antibacterial agents. They have been synthesized from marine sponges like Suberea ianthelliformis. These compounds have shown promising antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) strains. Synthetic analogues of ianthelliformisamine A have demonstrated bacterial growth inhibition, with some analogues exerting bactericidal effects at low concentrations (Khan et al., 2014).

Antibiotic Enhancement

Ianthelliformisamine A TFA derivatives have been evaluated for their potential as antibiotic enhancers against resistant Gram-negative bacteria. These derivatives showed promising in vitro properties against resistant strains and clinical isolates of bacteria like Pseudomonas aeruginosa, particularly when combined with antibiotics like doxycycline (Pieri et al., 2014).

Antimalarial Activity

Research also suggests potential antimalarial properties of ianthelliformisamine A. In studies, compounds like ianthelliformisamines A-C and spermatinamine have been evaluated against Plasmodium falciparum, the parasite responsible for malaria. Spermatinamine, in particular, showed potent antimalarial activity, suggesting a possible role for ianthelliformisamine A derivatives in antimalarial therapies (Choomuenwai et al., 2013).

Safety And Hazards

The safety data sheet for Ianthelliformisamine A TFA was created on November 20, 2023 . For detailed safety and hazard information, please refer to the safety data sheet .

Future Directions

The synthetic analogues of Ianthelliformisamine A showed bacterial growth inhibition against both Escherichia coli and Staphylococcus aureus . Some of the synthetic analogues exerted a bactericidal effect against both E. coli and S. aureus strains . These results suggest that future efforts to optimize the antibiotic-enhancing properties of cinnamido-polyamines should explore a wider range of aromatic ring substituents that do not include bromine or methoxyl groups .

properties

CAS RN

1643593-28-5

Product Name

Ianthelliformisamine A TFA

Molecular Formula

C26H35Br2F9N4O8

Molecular Weight

862.38

IUPAC Name

(E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide tris(2,2,2-trifluoroacetate)

InChI

InChI=1S/C20H32Br2N4O2.3C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;3*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);3*(H,6,7)/b7-6+;;;

InChI Key

LNQLIDBROYRNLG-ZMVRRDJGSA-N

SMILES

O=C(NCCCNCCCCNCCCN)/C=C/C1=CC(Br)=C(OC)C(Br)=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IanthelliformisamineA TFA;  Ianthelliformisamine-A TFA;  Ianthelliformisamine A TFA;  Ianthelliformisamine A TFA salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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